3-(1-Butoxyethenyl)cyclohex-2-EN-1-one
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Overview
Description
3-(1-Butoxyethenyl)cyclohex-2-EN-1-one is an organic compound with a unique structure that combines a cyclohexenone ring with a butoxyethenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohexenone with butoxyethene under specific conditions. One common method is the [3,3]-sigmatropic rearrangement, which is a stereospecific reaction that can be carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . This method yields products with high stereospecificity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Butoxyethenyl)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3-(1-Butoxyethenyl)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Butoxyethenyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of new functional groups. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: Similar structure but with an ethoxy group instead of a butoxy group.
Cyclohexenone: Lacks the butoxyethenyl side chain.
4-Phenyl-3-buten-2-one: Contains a phenyl group instead of a cyclohexenone ring.
Uniqueness
3-(1-Butoxyethenyl)cyclohex-2-EN-1-one is unique due to its combination of a cyclohexenone ring with a butoxyethenyl side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
3-(1-butoxyethenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-8-14-10(2)11-6-5-7-12(13)9-11/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYIGWQPZHVGGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=C)C1=CC(=O)CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558609 |
Source
|
Record name | 3-(1-Butoxyethenyl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118716-39-5 |
Source
|
Record name | 3-(1-Butoxyethenyl)cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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